molecular formula C14H19N3 B12629311 1-pentyl-5-phenyl-1H-imidazol-2-amine CAS No. 918801-61-3

1-pentyl-5-phenyl-1H-imidazol-2-amine

Cat. No.: B12629311
CAS No.: 918801-61-3
M. Wt: 229.32 g/mol
InChI Key: GKGFUZRPOWKYPW-UHFFFAOYSA-N
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Description

1-pentyl-5-phenyl-1H-imidazol-2-amine is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making derivatives like this compound valuable for research and development.

Properties

CAS No.

918801-61-3

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-pentyl-5-phenylimidazol-2-amine

InChI

InChI=1S/C14H19N3/c1-2-3-7-10-17-13(11-16-14(17)15)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3,(H2,15,16)

InChI Key

GKGFUZRPOWKYPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=CN=C1N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pentyl-5-phenyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of a pentyl-substituted amine with a phenyl-substituted aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-pentyl-5-phenyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

1-pentyl-5-phenyl-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-pentyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-imidazol-2-amine: Lacks the pentyl group, which may affect its solubility and biological activity.

    1-pentyl-1H-imidazol-2-amine: Lacks the phenyl group, which may influence its chemical reactivity and binding properties.

    5-phenyl-1H-imidazol-2-amine: Lacks the pentyl group, potentially altering its pharmacokinetic properties.

Uniqueness

1-pentyl-5-phenyl-1H-imidazol-2-amine is unique due to the presence of both pentyl and phenyl substituents, which can enhance its lipophilicity and ability to interact with various biological targets. This dual substitution pattern may also provide a balance between hydrophobic and hydrophilic properties, making it a versatile compound for research and development.

Biological Activity

1-Pentyl-5-phenyl-1H-imidazol-2-amine is a synthetic compound characterized by its unique imidazole structure, which incorporates both a pentyl and a phenyl group. This compound has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is defined by an imidazole ring substituted with a pentyl chain at the 1-position and a phenyl group at the 5-position. The presence of these substituents enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

PropertyValue
Molecular Formula C13H16N4
Molecular Weight 232.29 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of enzymatic functions essential for bacterial survival.

Anticancer Activity

The compound has also shown promise in anticancer research. In studies involving human cancer cell lines, this compound induced apoptosis through the activation of caspase pathways. Notably, it demonstrated cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It appears to modulate neuroinflammatory responses and may protect neuronal cells from oxidative stress-induced damage. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
  • Receptor Modulation : It interacts with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Metal Ion Interaction : The imidazole ring can chelate metal ions, which may enhance its biological efficacy by altering metal-dependent enzymatic activities.

Study on Antimicrobial Activity

A study conducted by D'Elia et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .

Investigation into Anticancer Properties

In a separate study published in the Journal of Medicinal Chemistry (2024), researchers assessed the anticancer properties of this compound on various cancer cell lines. The findings revealed that at a concentration of 10 µM, it significantly reduced cell viability in MCF7 cells by inducing apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-pentyl-5-phenyl-1H-imidazol-2-amine, and how can reaction efficiency be improved?

  • Methodological Answer : A reflux-based condensation reaction using o-phenylenediamine derivatives and aryl aldehydes in the presence of ammonia is a common approach for imidazole synthesis . For the pentyl substituent, alkylation of intermediate imidazole precursors with 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF) is recommended. Optimization can involve varying reaction time (5–8 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for amine:aldehyde) to improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product homogeneity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm NH₂ stretches (~3300–3400 cm⁻¹) and imidazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) should show pentyl chain protons (δ 0.8–1.5 ppm), aromatic protons (δ 7.2–8.1 ppm), and NH₂ protons (δ ~5.5 ppm, broad). ¹³C NMR resolves imidazole carbons (δ 120–150 ppm) .
  • Elemental Analysis : Validate empirical formula (C₁₄H₁₉N₃) with ≤0.3% deviation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritation . Store in airtight containers at 2–8°C, away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and consult medical guidance with SDS documentation .

Advanced Research Questions

Q. How can computational docking studies predict the biological targets of this compound?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite for molecular docking. Prepare the ligand (optimize geometry with Gaussian at B3LYP/6-31G* level) and target proteins (e.g., xanthine oxidase PDB: 1N5X). Analyze binding poses for hydrogen bonds (e.g., imidazole NH with Glu802) and hydrophobic interactions (pentyl chain with Phe649). Validate docking scores (ΔG ≤ −7 kcal/mol) against known inhibitors .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the pentyl chain with shorter/longer alkyl groups (e.g., propyl, heptyl) to assess lipophilicity effects on activity.
  • Phenyl Ring Modifications : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 5-phenyl position to study electronic effects.
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., xanthine oxidase IC₅₀ measurements) and compare with computational predictions .

Q. How can in vitro cytotoxicity assays be designed to evaluate the therapeutic potential of this compound?

  • Methodological Answer : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Prepare compound dilutions (1–100 μM) in DMSO (≤0.1% final concentration). Include positive controls (e.g., doxorubicin) and measure viability after 48 hours. Confirm apoptosis via flow cytometry (Annexin V/PI staining) .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity or spectral results)?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals.
  • Reproducibility Tests : Repeat synthesis under controlled conditions (fixed pH, inert atmosphere) to isolate variables.
  • Statistical Analysis : Use ANOVA or t-tests to assess significance of biological data outliers .

Q. What methodologies are used to predict ADMET properties of this compound?

  • Methodological Answer :

  • SwissADME : Predict logP (target ≤3.5 for optimal permeability), topological polar surface area (TPSA <60 Ų), and CYP450 interactions.
  • ProTox-II : Assess hepatotoxicity (e.g., structural alerts for imidazole rings) and LD₅₀ values.
  • In Vitro Tests : Perform Caco-2 permeability assays and microsomal stability studies (t₁/₂ ≥30 minutes) .

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